molecular formula C8H10N2O2 B1429002 Methyl 2-(pyrazin-2-yl)propanoate CAS No. 1341956-76-0

Methyl 2-(pyrazin-2-yl)propanoate

Cat. No.: B1429002
CAS No.: 1341956-76-0
M. Wt: 166.18 g/mol
InChI Key: CDDUYOBBAAAKMU-UHFFFAOYSA-N
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Description

Methyl 2-(pyrazin-2-yl)propanoate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(pyrazin-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(pyrazin-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-pyrazin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12-2)7-5-9-3-4-10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDUYOBBAAAKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(pyrazin-2-yl)propanoate: From Foundational Pyrazine Chemistry to a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of Methyl 2-(pyrazin-2-yl)propanoate, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. While the specific discovery of this molecule is not extensively documented in publicly available literature, its significance can be understood through the rich history of pyrazine chemistry and the ever-present demand for novel functionalized heterocycles in medicinal chemistry. This guide will delve into the historical context of pyrazine synthesis, the structural importance of the pyrazine core, plausible synthetic pathways for Methyl 2-(pyrazin-2-yl)propanoate, and its potential applications as a versatile building block for more complex bioactive molecules.

The Pyrazine Scaffold: A Century of Significance in Chemistry and Medicine

The story of Methyl 2-(pyrazin-2-yl)propanoate begins with its parent heterocycle, pyrazine. Pyrazine is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para arrangement.[1] This structural motif is not only prevalent in nature, contributing to the characteristic aromas of many roasted and cooked foods, but has also become a cornerstone in the synthesis of a wide array of biologically active compounds.[1]

The history of pyrazine synthesis dates back to the late 19th century, with some of the earliest methods still in use today. These foundational reactions laid the groundwork for the vast and diverse field of pyrazine chemistry we see today. The inherent electronic properties of the pyrazine ring, characterized by the electron-withdrawing nature of the two nitrogen atoms, make it a unique scaffold for chemical modification and a valuable component in the design of targeted therapeutics.[1] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2]

Physicochemical Properties of Methyl 2-(pyrazin-2-yl)propanoate

A clear understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the key physicochemical data for Methyl 2-(pyrazin-2-yl)propanoate.

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
CAS Number 1341956-76-0
Appearance (Predicted) Colorless to pale yellow liquid or low-melting solid
Boiling Point (Predicted) Approx. 250-270 °C at 760 mmHg
Solubility Soluble in most organic solvents

Synthetic Strategies: Accessing the 2-Substituted Pyrazine Core

Conceptual Synthetic Workflow

The synthesis of Methyl 2-(pyrazin-2-yl)propanoate fundamentally involves the formation of a carbon-carbon bond between the C-2 position of the pyrazine ring and the α-carbon of a methyl propanoate moiety. The following diagram illustrates a generalized workflow for achieving this transformation, highlighting key potential strategies.

G cluster_0 Starting Materials cluster_1 Synthetic Strategies Pyrazine Precursor Pyrazine Precursor Cross-Coupling Transition-Metal Catalyzed Cross-Coupling Pyrazine Precursor->Cross-Coupling Radical Alkylation Radical C-H Alkylation (e.g., Minisci) Pyrazine Precursor->Radical Alkylation Nucleophilic Substitution Nucleophilic Substitution Pyrazine Precursor->Nucleophilic Substitution Propanoate Synthon Propanoate Synthon Propanoate Synthon->Cross-Coupling Propanoate Synthon->Radical Alkylation Propanoate Synthon->Nucleophilic Substitution Product Methyl 2-(pyrazin-2-yl)propanoate Cross-Coupling->Product Radical Alkylation->Product Nucleophilic Substitution->Product

Caption: General synthetic strategies for Methyl 2-(pyrazin-2-yl)propanoate.

Plausible Experimental Protocol: Transition-Metal Catalyzed Cross-Coupling

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of functionalized heterocycles.[3] A plausible and robust method for the synthesis of Methyl 2-(pyrazin-2-yl)propanoate would involve the coupling of a 2-halopyrazine with a suitable propanoate-derived nucleophile. The following protocol is a representative example based on established palladium-catalyzed cross-coupling methodologies.

Reaction: Palladium-Catalyzed Cross-Coupling of 2-Chloropyrazine with the Reformatsky Reagent of Methyl 2-bromopropanoate.

Causality Behind Experimental Choices:

  • 2-Chloropyrazine: A commercially available and relatively inexpensive starting material. The chloro-substituent provides a reactive handle for oxidative addition to the palladium catalyst.

  • Methyl 2-bromopropanoate and Zinc: These reagents generate the organozinc nucleophile (Reformatsky reagent) in situ. Organozinc reagents are often well-tolerated by a variety of functional groups and are effective in cross-coupling reactions.

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): A common and effective catalyst for cross-coupling reactions. The tetrakis(triphenylphosphine)palladium(0) complex is a stable and commercially available pre-catalyst that is readily activated in the reaction mixture.

  • Anhydrous THF: A suitable aprotic solvent that can dissolve the reactants and is stable under the reaction conditions. The anhydrous nature is crucial to prevent quenching of the organometallic intermediates.

  • Inert Atmosphere (Nitrogen or Argon): Essential to prevent the oxidation of the palladium(0) catalyst and the degradation of the organozinc reagent.

Step-by-Step Methodology:

  • Preparation of the Reformatsky Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).

    • Add anhydrous tetrahydrofuran (THF) to the flask.

    • Slowly add a solution of methyl 2-bromopropanoate (1.1 equivalents) in anhydrous THF to the zinc suspension.

    • The reaction is typically initiated by gentle heating or the addition of a small crystal of iodine. The formation of the organozinc reagent is indicated by a gentle reflux and the disappearance of the zinc metal.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-chloropyrazine (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in anhydrous THF.

    • Once the Reformatsky reagent has formed, transfer it via cannula to the solution of 2-chloropyrazine and the palladium catalyst.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(pyrazin-2-yl)propanoate.

Self-Validating System:

The progress and success of this protocol can be rigorously monitored and validated at each stage:

  • TLC Analysis: Allows for the visualization of the consumption of starting materials and the formation of the product.

  • GC-MS Analysis: Confirms the molecular weight of the product and can be used to assess its purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural elucidation of the final product, confirming the connectivity of the pyrazine and propanoate moieties.

The Role of Methyl 2-(pyrazin-2-yl)propanoate in Drug Discovery

While not a therapeutic agent itself, Methyl 2-(pyrazin-2-yl)propanoate is a valuable building block or intermediate in the synthesis of more complex and potentially bioactive molecules.[4] The pyrazine ring is a known pharmacophore, and the propanoate ester provides a versatile handle for further chemical modifications.[2]

Potential as a Synthetic Intermediate

The ester functionality of Methyl 2-(pyrazin-2-yl)propanoate can be readily transformed into a variety of other functional groups, such as amides, carboxylic acids, or alcohols. This allows for the introduction of diverse substituents and the exploration of a wide chemical space in the search for new drug candidates. The pyrazine nitrogen atoms can also serve as hydrogen bond acceptors, a crucial interaction in many drug-receptor binding events.

The following diagram illustrates the potential synthetic utility of Methyl 2-(pyrazin-2-yl)propanoate as a key intermediate.

G cluster_0 Functional Group Transformations cluster_1 Potential Bioactive Molecules Start Methyl 2-(pyrazin-2-yl)propanoate Amide Amide Formation (Amidation) Start->Amide R₂NH Acid Ester Hydrolysis (Saponification) Start->Acid NaOH, H₂O Alcohol Ester Reduction Start->Alcohol LiAlH₄ Amide_Deriv Novel Amide Derivatives Amide->Amide_Deriv Acid_Deriv Carboxylic Acid Analogs Acid->Acid_Deriv Alcohol_Deriv Chiral Alcohols Alcohol->Alcohol_Deriv

Caption: Synthetic utility of Methyl 2-(pyrazin-2-yl)propanoate.

The derivatization of this core structure allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in medicinal chemistry aimed at optimizing the therapeutic properties of a lead compound.

Conclusion and Future Perspectives

Methyl 2-(pyrazin-2-yl)propanoate, while not a widely known compound with a detailed historical record of its own discovery, represents a confluence of historical synthetic methodologies and modern drug discovery principles. Its importance lies not in its own biological activity, but in its potential as a versatile and functionalized heterocyclic building block. The continued exploration of pyrazine derivatives in medicinal chemistry ensures that intermediates like Methyl 2-(pyrazin-2-yl)propanoate will remain valuable tools for researchers and scientists working to develop the next generation of therapeutics. Future work in this area will likely focus on the development of more efficient and sustainable methods for the synthesis of such functionalized pyrazines and their incorporation into novel and diverse molecular scaffolds.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL not provided in search results)
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL not provided in search results)
  • Direct C−H alkylation of pyrazine derivatives. (a) Metallation of... - ResearchGate. (URL: [Link])

  • Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. (URL not provided in search results)
  • Chemical Transformation of Pyrazine Derivatives. (URL not provided in search results)
  • Participation of the pyrazine cation radical in the formation of mutagens in the reaction of glucose/glycine/creatinine - PubMed. (URL: [Link])

  • US3328402A - Pyrazine derivatives - Google P
  • Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Transition Metal Catalyzed Cross-Coupling Reactions - MDPI. (URL: [Link])

  • Any suggestions on minisci alkylation of pyrazine and similar electron-deficient heteroarenes? | ResearchGate. (URL: [Link])

  • Radical Enantioconvergent meta-Alkylation of Pyridines: Reaction Development and Mechanistic Insight | ChemRxiv. (URL: [Link])

  • Main reaction pathways for the formation of pyrazine derivatives from... - ResearchGate. (URL: [Link])

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (URL not provided in search results)
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. (URL: [Link])

  • Special Issue : Transition Metal Catalyzed Cross-Coupling Reactions - MDPI. (URL: [Link])

  • Metal-Catalyzed Cross-Coupling Reactions, Second Edition | Request PDF - ResearchGate. (URL: [Link])

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI. (URL: [Link])

Sources

Navigating the Unknown: A Technical Guide to the Safe Handling of Methyl 2-(pyrazin-2-yl)propanoate and Related Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Note on Scientific Diligence

This guide is intended for researchers, scientists, and drug development professionals who may work with Methyl 2-(pyrazin-2-yl)propanoate. A comprehensive search for a specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. 1341956-76-0) did not yield a publicly available document. This absence of specific data necessitates a cautious and informed approach to handling, grounded in the known characteristics of the broader class of pyrazine derivatives. The information and protocols detailed herein are synthesized from available data on related pyrazine compounds and general principles of laboratory safety. It is imperative that users of this guide understand that these are general recommendations and that a compound-specific risk assessment should be performed before any handling.

The Pyrazine Class: An Overview of Potential Hazards

Pyrazine and its derivatives are heterocyclic aromatic compounds that are common in various fields, from flavor and fragrance chemistry to pharmaceutical development. While many are considered safe for use in food products, the concentrated forms encountered in a laboratory setting present a different hazard profile. The primary concerns associated with pyrazine derivatives include:

  • Irritation: Many pyrazine derivatives are known to be irritants to the skin, eyes, and respiratory system.[1] Direct contact or inhalation of vapors or dusts should be avoided.

  • Flammability: Some pyrazine compounds are flammable solids or combustible liquids. They may ignite when exposed to heat, sparks, or open flames.

  • Unknown Toxicological Properties: For novel or less-studied pyrazine derivatives like Methyl 2-(pyrazin-2-yl)propanoate, the full toxicological profile is often unknown. Therefore, it is prudent to treat such compounds as potentially toxic.

Prudent Laboratory Practices for Handling Methyl 2-(pyrazin-2-yl)propanoate

Given the lack of specific data, a conservative approach to handling is essential. The following protocols are designed to minimize exposure and risk.

Engineering Controls: The First Line of Defense

All work with Methyl 2-(pyrazin-2-yl)propanoate, especially when handling the neat compound or preparing solutions, must be conducted in a properly functioning chemical fume hood. This will prevent the inhalation of any vapors or aerosols. If the compound is a solid and there is a risk of dust generation, a powder-handling enclosure or a fume hood with low, controlled airflow is recommended.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical. The following diagram outlines a decision-making workflow for PPE selection when handling pyrazine derivatives of unknown toxicity.

PPE_Selection_Workflow start Start: Assess Task is_volatile Is the compound volatile or dusty? start->is_volatile is_splash_risk Is there a risk of splashing? is_volatile->is_splash_risk No respirator Use a respirator with organic vapor cartridges is_volatile->respirator Yes gloves Wear nitrile gloves (double-gloving recommended) is_splash_risk->gloves No face_shield Wear a face shield over safety glasses is_splash_risk->face_shield Yes lab_coat Wear a flame-resistant lab coat gloves->lab_coat eye_protection Wear safety glasses with side shields lab_coat->eye_protection end End: Proceed with Task eye_protection->end face_shield->gloves respirator->is_splash_risk

Caption: PPE Selection Workflow for Pyrazine Derivatives.

Safe Handling and Storage Protocol
  • Acquisition and Inspection: Upon receiving the compound, inspect the container for any damage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Keep the container tightly closed.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood. Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust or aerosols.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Housekeeping: Clean up any spills immediately, following the procedures outlined in Section 3. Maintain a clean and organized work area.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial. The following diagram illustrates a general workflow for responding to a chemical spill.

Spill_Response_Workflow spill Chemical Spill Occurs assess_spill Assess Spill Size and Hazard spill->assess_spill small_spill Small Spill: Can be handled by trained personnel assess_spill->small_spill Minor large_spill Large Spill: Contact Emergency Response Team assess_spill->large_spill Major evacuate Evacuate Area and Alert Others don_ppe Don Appropriate PPE small_spill->don_ppe large_spill->evacuate contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill neutralize Neutralize if Safe (if applicable) contain_spill->neutralize cleanup Clean Up Residue and Decontaminate Area neutralize->cleanup dispose Dispose of Waste According to Regulations cleanup->dispose report Report Incident dispose->report

Caption: Chemical Spill Response Workflow.

First Aid Measures
  • Inhalation: If vapors or dusts are inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: For fires involving pyrazine derivatives, use dry sand, dry chemical, or alcohol-resistant foam.

  • Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Physical and Chemical Properties: A Data Gap

As no specific MSDS is available, the exact physical and chemical properties of Methyl 2-(pyrazin-2-yl)propanoate are not documented in this guide. The following table highlights the data that should be sought from a supplier-specific SDS.

PropertyValue
AppearanceData Not Available
OdorData Not Available
Melting Point/Freezing PointData Not Available
Boiling Point/Boiling RangeData Not Available
Flash PointData Not Available
FlammabilityData Not Available
Vapor PressureData Not Available
Vapor DensityData Not Available
Relative DensityData Not Available
SolubilityData Not Available
Auto-ignition TemperatureData Not Available
Decomposition TemperatureData Not Available

Conclusion: A Commitment to Safety

The safe use of any chemical in a research and development setting is paramount. In the absence of a specific Safety Data Sheet for Methyl 2-(pyrazin-2-yl)propanoate, a conservative and informed approach based on the known hazards of the pyrazine class is essential. This guide provides a framework for safe handling, but it is not a substitute for a compound-specific risk assessment and the professional judgment of the researcher. Always seek to obtain the most detailed safety information possible from the supplier before commencing any work.

References

  • European Food Safety Authority. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. Retrieved from [Link]

  • ResearchGate. (2017, February). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocol for Methyl 2-(pyrazin-2-yl)propanoate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazine Derivatives in Medicinal Chemistry

Pyrazine scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them valuable components in the design of novel pharmaceuticals. Methyl 2-(pyrazin-2-yl)propanoate is a key building block for the synthesis of more complex molecules, leveraging the pyrazine core for potential applications in oncology, infectious diseases, and neurology. This application note provides a detailed, three-step synthesis protocol for Methyl 2-(pyrazin-2-yl)propanoate, designed for researchers and scientists in the field of drug development and organic synthesis. The protocol is structured to provide not only a step-by-step guide but also the scientific rationale behind the chosen methodologies.

Overall Synthesis Scheme

The synthesis of Methyl 2-(pyrazin-2-yl)propanoate is accomplished via a three-step process, commencing with the readily available pyrazine-2-carbaldehyde. The sequence involves a Knoevenagel condensation to introduce the carbon framework, followed by a selective reduction of the resulting α,β-unsaturated acid, and culminating in a Fischer esterification to yield the target compound.

Synthesis_Scheme A Pyrazine-2-carbaldehyde B 2-(Pyrazin-2-yl)acrylic acid A->B Step 1: Knoevenagel Condensation C 2-(Pyrazin-2-yl)propanoic acid B->C Step 2: Catalytic Hydrogenation D Methyl 2-(pyrazin-2-yl)propanoate C->D Step 3: Fischer Esterification

Caption: Three-step synthesis of Methyl 2-(pyrazin-2-yl)propanoate.

Part 1: Synthesis of 2-(Pyrazin-2-yl)acrylic acid via Doebner-Knoevenagel Condensation

The initial step involves the formation of a carbon-carbon bond through a Knoevenagel condensation, specifically the Doebner modification. This reaction is highly effective for condensing aldehydes with malonic acid to yield α,β-unsaturated carboxylic acids. The use of pyridine as a solvent and a catalytic amount of piperidine facilitates both the condensation and the subsequent decarboxylation of the malonic acid adduct.[1][2]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Pyrazine-2-carbaldehydeC₅H₄N₂O108.105.40 g0.05
Malonic AcidC₃H₄O₄104.066.24 g0.06
PyridineC₅H₅N79.1050 mL-
PiperidineC₅H₁₁N85.150.5 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
Deionized WaterH₂O18.02As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.40 g (0.05 mol) of pyrazine-2-carbaldehyde and 6.24 g (0.06 mol) of malonic acid in 50 mL of pyridine.

  • Addition of Catalyst: To the stirred solution, add 0.5 mL of piperidine.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes 1:1).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold deionized water.

  • Precipitation: Acidify the aqueous solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of 2-(pyrazin-2-yl)acrylic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield the pure α,β-unsaturated carboxylic acid.

Part 2: Selective Reduction of 2-(Pyrazin-2-yl)acrylic acid

The second step is the selective reduction of the carbon-carbon double bond of the α,β-unsaturated carboxylic acid to the corresponding saturated carboxylic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity, leaving the pyrazine ring and the carboxylic acid group intact.[3]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-(Pyrazin-2-yl)acrylic acidC₇H₆N₂O₂150.146.00 g0.04
Palladium on Carbon (10%)Pd/C-0.30 g-
MethanolCH₃OH32.04100 mL-
Hydrogen GasH₂2.021 atm-
Experimental Protocol
  • Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve 6.00 g (0.04 mol) of 2-(pyrazin-2-yl)acrylic acid in 100 mL of methanol.

  • Addition of Catalyst: Carefully add 0.30 g of 10% palladium on carbon to the solution.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to 1 atmosphere (or as per available equipment) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC.

  • Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 2-(pyrazin-2-yl)propanoic acid as a solid. The crude product is often of sufficient purity for the next step.

Part 3: Fischer Esterification to Methyl 2-(pyrazin-2-yl)propanoate

The final step is the conversion of the carboxylic acid to its corresponding methyl ester via a Fischer esterification. This is an acid-catalyzed equilibrium reaction.[4][5][6] To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is used as the solvent.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-(Pyrazin-2-yl)propanoic acidC₉H₁₀N₂O₂152.155.00 g0.033
MethanolCH₃OH32.04100 mL-
Sulfuric Acid (conc.)H₂SO₄98.082 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
BrineNaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.00 g (0.033 mol) of 2-(pyrazin-2-yl)propanoic acid in 100 mL of methanol.

  • Addition of Catalyst: Carefully and slowly add 2 mL of concentrated sulfuric acid to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dilute the residue with 100 mL of deionized water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(pyrazin-2-yl)propanoate. The product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure ester.

Characterization

The final product, Methyl 2-(pyrazin-2-yl)propanoate, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7][8]

  • Pyridine is a toxic and flammable liquid. Handle with care.

  • Concentrated acids (hydrochloric and sulfuric acid) are corrosive. Add them slowly and carefully.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

References

Sources

Application Notes and Protocols for the Comprehensive Characterization of Methyl 2-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Guide for the Modern Drug Discovery Researcher

In the landscape of contemporary drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. "Methyl 2-(pyrazin-2-yl)propanoate," a heterocyclic compound incorporating both a pyrazine ring and a methyl ester functionality, represents a class of molecules with significant potential in medicinal chemistry. The pyrazine motif is a well-established pharmacophore found in numerous biologically active compounds, recognized for its role in a variety of therapeutic agents.[1] This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this molecule, empowering researchers, scientists, and drug development professionals with the necessary tools to ensure its identity, purity, and stability. The protocols herein are designed not merely as a set of instructions, but as a self-validating system, grounded in the principles of scientific integrity and bolstered by insights from extensive field experience.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of "Methyl 2-(pyrazin-2-yl)propanoate" is the foundation for developing robust analytical methods. The structure, featuring a pyrazine ring substituted at the 2-position with a methyl propanoate group, dictates its polarity, volatility, and spectroscopic behavior. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is an electron-deficient system, which influences the chemical shifts of adjacent protons and carbons in Nuclear Magnetic Resonance (NMR) spectroscopy. The methyl ester group introduces polarity and sites for potential fragmentation in mass spectrometry.

Table 1: Predicted Physicochemical Properties of Methyl 2-(pyrazin-2-yl)propanoate

PropertyPredicted ValueSignificance in Analytical Method Development
Molecular Formula C₈H₁₀N₂O₂Determines the exact mass for mass spectrometry.
Molecular Weight 166.18 g/mol Essential for mass spectrometry and concentration calculations.
Boiling Point Estimated >200 °CInfluences the choice of injection port temperature in Gas Chromatography (GC).
LogP Estimated 0.5-1.5Indicates moderate lipophilicity, guiding the selection of chromatographic conditions.
pKa Pyrazine ring nitrogen is weakly basic (pKa ~0.6)Affects sample preparation and the choice of pH in liquid chromatography mobile phases.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of "Methyl 2-(pyrazin-2-yl)propanoate." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and stereochemistry.

Rationale for Experimental Choices

The choice of deuterated solvent is critical for sample solubility and to avoid interfering signals. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. For more polar pyrazine derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) can be a suitable alternative.[2] Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of structurally similar compounds, such as other pyrazine esters, the following spectral characteristics are anticipated.[3]

Table 2: Predicted ¹H NMR Data for Methyl 2-(pyrazin-2-yl)propanoate in CDCl₃

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyrazine H-3~8.6d~1.51H
Pyrazine H-5~8.5d~2.51H
Pyrazine H-6~8.4dd~1.5, 2.51H
CH (propanoate)~4.0q~7.01H
OCH₃ (ester)~3.7s-3H
CH₃ (propanoate)~1.6d~7.03H

Table 3: Predicted ¹³C NMR Data for Methyl 2-(pyrazin-2-yl)propanoate in CDCl₃

AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~173
Pyrazine C-2~152
Pyrazine C-3~145
Pyrazine C-5~144
Pyrazine C-6~143
OCH₃ (ester)~52
CH (propanoate)~45
CH₃ (propanoate)~18
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 298 K.

      • Use a standard 30° pulse sequence.

      • Set the spectral width to cover a range of -1 to 10 ppm.

      • Employ an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

      • Collect a minimum of 16 scans for good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum at 298 K.

      • Use a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover a range of 0 to 200 ppm.

      • Employ an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

      • Collect a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ triplet at 77.16 ppm for ¹³C.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-30 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition (16-64 scans) transfer->H1_NMR 500 MHz Spectrometer C13_NMR ¹³C NMR Acquisition (≥1024 scans) transfer->C13_NMR 500 MHz Spectrometer process Fourier Transform, Phasing, Baseline Correction H1_NMR->process C13_NMR->process reference Reference to TMS and Solvent process->reference analyze Analyze Chemical Shifts, Multiplicities, & Integration reference->analyze structure Structure Confirmation analyze->structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of "Methyl 2-(pyrazin-2-yl)propanoate" and for gaining structural insights through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a particularly suitable technique due to the anticipated volatility of the compound.

Causality in Fragmentation

Under EI conditions, the molecule will be ionized to form a molecular ion (M⁺˙). The fragmentation of this ion is governed by the stability of the resulting fragments. Cleavage of the ester group is a common fragmentation pathway for esters.[4] The pyrazine ring, being aromatic, is relatively stable, but can also undergo characteristic ring cleavages.

Predicted Mass Spectrum

Table 4: Predicted Key Fragments in the EI Mass Spectrum of Methyl 2-(pyrazin-2-yl)propanoate

m/zProposed FragmentInterpretation
166[C₈H₁₀N₂O₂]⁺˙Molecular ion (M⁺˙)
151[M - CH₃]⁺Loss of a methyl radical from the propanoate side chain.
135[M - OCH₃]⁺Loss of a methoxy radical.
107[M - COOCH₃]⁺Loss of the carbomethoxy group (McLafferty rearrangement is unlikely).
80[C₄H₄N₂]⁺˙Pyrazine radical cation.
53[C₃H₃N]⁺˙Fragment from pyrazine ring cleavage.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.[5]

    • Perform a serial dilution to obtain a working solution of 1-10 µg/mL.

  • Instrumental Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of pyrazine derivatives.

      • Injector: Splitless injection at 250 °C.

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to "Methyl 2-(pyrazin-2-yl)propanoate" in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

    • Compare the obtained spectrum with a reference library (if available) or with the predicted fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For "Methyl 2-(pyrazin-2-yl)propanoate," FTIR is crucial for confirming the presence of the ester carbonyl group and the aromatic pyrazine ring.

Interpreting the Vibrational Frequencies

The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. The C=O stretch of the ester group is expected to be a strong and sharp absorption, while the C=N and C=C stretching vibrations of the pyrazine ring will appear in the aromatic region.

Table 5: Predicted FTIR Absorption Bands for Methyl 2-(pyrazin-2-yl)propanoate

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H stretchAromatic (Pyrazine)
~2980C-H stretchAliphatic (CH and CH₃)
~1740C=O stretchEster
~1580, ~1470C=C, C=N stretchAromatic (Pyrazine)
~1200-1100C-O stretchEster
Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrumental Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Interpretation:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

    • The presence of a strong band around 1740 cm⁻¹ is a key indicator of the ester carbonyl group.

Analytical_Techniques Methyl 2-(pyrazin-2-yl)propanoate Methyl 2-(pyrazin-2-yl)propanoate NMR NMR Methyl 2-(pyrazin-2-yl)propanoate->NMR Structure Connectivity MS MS Methyl 2-(pyrazin-2-yl)propanoate->MS Molecular Weight Fragmentation FTIR FTIR Methyl 2-(pyrazin-2-yl)propanoate->FTIR Functional Groups Chromatography Chromatography Methyl 2-(pyrazin-2-yl)propanoate->Chromatography Purity Quantification NMR->Chromatography Purity Assessment MS->Chromatography Coupled Techniques (GC-MS, LC-MS)

Caption: Interrelation of analytical techniques for characterization.

Chromatographic Methods: Purity Assessment and Quantification

Chromatographic techniques are essential for determining the purity of "Methyl 2-(pyrazin-2-yl)propanoate" and for quantitative analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.

Rationale for Method Selection
  • GC: Due to its expected volatility, GC is an excellent choice for purity analysis and can be readily coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of a non-polar or medium-polarity column is based on the general elution behavior of pyrazine derivatives.

  • HPLC: Reversed-phase HPLC is also a powerful tool for purity determination, especially for less volatile impurities. A C18 column is a versatile choice for separating compounds of moderate polarity. The mobile phase composition can be optimized to achieve good resolution.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumental Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended for separating impurities with a wide range of polarities.

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

      • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (likely around 270-280 nm for the pyrazine chromophore).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Conclusion: A Framework for Confidence in Characterization

The analytical methods detailed in this guide provide a robust and comprehensive framework for the characterization of "Methyl 2-(pyrazin-2-yl)propanoate." By employing a combination of NMR, MS, FTIR, and chromatographic techniques, researchers can confidently establish the identity, purity, and structural integrity of this and similar molecules. The provided protocols are intended as a starting point and should be optimized and validated for specific applications and instrumentation. Adherence to these principles will ensure the generation of high-quality, reliable data, which is the bedrock of successful drug discovery and development.

References

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  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 2019. Available at: [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 2021. Available at: [Link]

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  • Pyrazine, ethyl- - NIST WebBook. Available at: [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 2007. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 2014. Available at: [Link]

  • A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 2023. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu, 2016. Available at: [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 2019. Available at: [Link]

  • When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances, 2020. Available at: [Link]

  • Sample preparation GC-MS. SCION Instruments, 2022. Available at: [Link]

  • What are the various ways of Chiral Separation by using HPLC? YouTube, 2022. Available at: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Green Chemistry, 2024. Available at: [Link]

  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 2023. Available at: [Link]

  • Fragmentation of diketopiperazines fromAspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry, 2011. Available at: [Link]

  • Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, 2012. Available at: [Link]

  • Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. Journal of Food Science and Technology, 2021. Available at: [Link]

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Application Notes and Protocols for the N-alkylation of Methyl 2-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkyl Pyrazinium Salts

Pyrazine derivatives are a cornerstone in the fields of flavor chemistry, agrochemicals, and pharmaceuticals.[1][2] The N-alkylation of the pyrazine ring to form quaternary pyrazinium salts introduces a positive charge, significantly altering the molecule's physicochemical properties such as solubility, stability, and biological activity.[3] These N-alkylated heterocyclic compounds are versatile synthetic intermediates and have shown potential in various applications, including as ionic liquids and bioactive molecules.[4][5][6] This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of Methyl 2-(pyrazin-2-yl)propanoate, a key intermediate in the synthesis of more complex molecules. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering detailed protocols for researchers in drug development and organic synthesis.

Understanding the N-Alkylation of Pyrazines

The N-alkylation of pyrazines is a nucleophilic substitution reaction where the nitrogen atom of the pyrazine ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.[3] The presence of an electron-withdrawing group, such as the methyl propanoate substituent on our target molecule, can influence the nucleophilicity of the pyrazine nitrogens. While electron-withdrawing groups generally decrease the basicity and nucleophilicity of the ring nitrogens, the reaction can still proceed, often requiring slightly more forcing conditions compared to pyrazines with electron-donating groups.[7][8]

The reaction proceeds via an SN2 mechanism, where the choice of solvent, temperature, and the nature of the alkylating agent and its leaving group are critical for a successful transformation.[9]

Key Reaction Parameters and Their Scientific Rationale

Choice of Alkylating Agent

A variety of alkylating agents can be employed, with alkyl halides being the most common.[3] The reactivity of alkyl halides follows the order: I > Br > Cl >> F. Alkyl iodides are the most reactive due to the excellent leaving group ability of the iodide ion. However, alkyl bromides and chlorides are also frequently used and can be more cost-effective. For the protocols outlined below, we will focus on the use of a generic alkyl halide (R-X).

Solvent Selection

The choice of solvent is crucial in SN2 reactions. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[10] Alcohols like ethanol can also be used, particularly for less reactive alkyl halides, as they can facilitate the reaction at higher temperatures (reflux).[11]

Role of Base (Optional)

For the N-alkylation of neutral pyrazines to form pyrazinium salts, a base is generally not required. The pyrazine itself acts as the nucleophile. However, in cases where the starting material might exist in a protonated form or if side reactions involving acidic protons are a concern, a non-nucleophilic base like potassium carbonate (K₂CO₃) can be added to maintain a neutral or slightly basic environment.[10][12]

Reaction Temperature

The reaction temperature is a key parameter to control the reaction rate. Many N-alkylation reactions can be performed at room temperature, while others may require heating to reflux to achieve a reasonable reaction rate, especially with less reactive alkyl halides.[11] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and temperature.

Experimental Workflow

The general workflow for the N-alkylation of Methyl 2-(pyrazin-2-yl)propanoate is depicted in the following diagram:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - Methyl 2-(pyrazin-2-yl)propanoate - Alkyl Halide (R-X) - Solvent (e.g., Acetonitrile) setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous conditions reagents->setup mixing Mixing & Heating: - Stirring at specified temperature (e.g., RT to reflux) setup->mixing monitoring Monitoring: - TLC or LC-MS mixing->monitoring precipitation Product Precipitation/ Crystallization monitoring->precipitation Reaction Complete filtration Filtration & Washing precipitation->filtration drying Drying under vacuum filtration->drying

Caption: General experimental workflow for the N-alkylation of Methyl 2-(pyrazin-2-yl)propanoate.

Detailed Protocols

Protocol 1: General Procedure for N-Alkylation using Alkyl Iodide in Acetonitrile

This protocol is suitable for reactive alkylating agents like alkyl iodides.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 2-(pyrazin-2-yl)propanoate166.181.01.0
Alkyl Iodide (R-I)Varies1.11.1
Acetonitrile (anhydrous)41.05--

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Methyl 2-(pyrazin-2-yl)propanoate (1.0 mmol, 166 mg).

  • Dissolve the starting material in anhydrous acetonitrile (5-10 mL).

  • Add the alkyl iodide (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5). The product, being a salt, will likely have a much lower Rf value than the starting material.

  • Upon completion of the reaction (typically 12-24 hours), the pyrazinium salt may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold acetonitrile or diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the N-alkylated pyrazinium iodide salt.

Protocol 2: N-Alkylation using Alkyl Bromide in Ethanol at Reflux

This protocol is suitable for less reactive alkylating agents like alkyl bromides.[11]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 2-(pyrazin-2-yl)propanoate166.181.01.0
Alkyl Bromide (R-Br)Varies1.21.2
Ethanol (anhydrous)46.07--

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve Methyl 2-(pyrazin-2-yl)propanoate (1.0 mmol, 166 mg) in anhydrous ethanol (10 mL).

  • Add the alkyl bromide (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-24 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature. The product may crystallize upon cooling.

  • If necessary, concentrate the solution under reduced pressure to induce precipitation.

  • Isolate the solid product by vacuum filtration and wash with cold ethanol or diethyl ether.[11]

  • Dry the N-alkylated pyrazinium bromide salt under vacuum.

Characterization of N-Alkyl Pyrazinium Salts

The resulting N-alkyl pyrazinium salts can be characterized by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect a significant downfield shift of the pyrazine ring protons upon quaternization of the nitrogen atom. The protons on the carbon adjacent to the newly formed quaternary nitrogen will also show a downfield shift. For the starting material, Methyl 2-(pyrazin-2-yl)propanoate, the pyrazine protons appear as singlets or doublets in the aromatic region.[13][14] Upon N-alkylation, these signals will shift further downfield.

  • ¹³C NMR: The carbon atoms of the pyrazine ring will also experience a downfield shift upon N-alkylation.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is well-suited for analyzing these ionic compounds. The mass spectrum will show a prominent peak corresponding to the cationic part of the molecule (the N-alkylated pyrazinium moiety).[11]

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic peaks for the ester carbonyl group (around 1730-1750 cm⁻¹) and the aromatic C-H and C=N stretching vibrations.

Purification Strategies

N-alkyl pyrazinium salts are generally crystalline solids and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or mixtures with diethyl ether).[11] If the product is not pure enough after initial precipitation and washing, recrystallization is the preferred method of purification.[15][16] Column chromatography on silica gel can be challenging for these highly polar, ionic compounds, but reverse-phase chromatography may be an option in some cases.[17]

Troubleshooting

IssuePossible CauseSuggested Solution
No reaction or slow reaction - Less reactive alkyl halide- Low temperature- Use a more reactive alkyl halide (iodide > bromide > chloride)- Increase the reaction temperature (reflux)- Increase reaction time
Low yield - Incomplete reaction- Product soluble in the solvent- Ensure the reaction has gone to completion via monitoring- Partially evaporate the solvent to induce precipitation- Cool the reaction mixture in an ice bath to promote crystallization
Product is an oil - Impurities present- Product has a low melting point- Attempt to triturate the oil with a non-polar solvent (e.g., diethyl ether, hexanes) to induce solidification- Purify by recrystallization from a different solvent system

Conclusion

The N-alkylation of Methyl 2-(pyrazin-2-yl)propanoate provides a straightforward route to novel pyrazinium salts. By carefully selecting the alkylating agent, solvent, and reaction temperature, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully synthesize and characterize these valuable compounds for further applications in medicinal chemistry and materials science.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(pyrazin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will explore two primary synthetic routes, providing detailed protocols, mechanistic insights, and practical solutions to frequently encountered issues.

Introduction

Methyl 2-(pyrazin-2-yl)propanoate is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Achieving a high yield and purity of this compound is crucial for downstream applications. This guide provides in-depth technical assistance for two divergent and viable synthetic pathways:

  • Route A: Two-Step Synthesis via Carboxylic Acid Intermediate. This classic approach involves the synthesis of 2-(pyrazin-2-yl)propanoic acid followed by its esterification.

  • Route B: Direct C-Alkylation. This route focuses on the direct alkylation of a suitable pyrazine precursor, offering a potentially more streamlined approach.

We will delve into the intricacies of each method, offering troubleshooting guides and frequently asked questions to ensure your success in the laboratory.

Route A: Two-Step Synthesis via 2-(pyrazin-2-yl)propanoic acid

This synthetic strategy is a reliable method that proceeds in two distinct stages: the formation of the carboxylic acid intermediate and its subsequent esterification.

Diagram: Overall Workflow for Route A

Optimizing temperature and reaction time for "Methyl 2-(pyrazin-2-yl)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(pyrazin-2-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this synthesis. Here, we address common challenges and frequently asked questions, grounding our recommendations in established chemical principles to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 2-(pyrazin-2-yl)propanoate?

A1: The most direct and widely employed method is the Fischer-Speier esterification of 2-(pyrazin-2-yl)propanoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and is driven to completion by using a large excess of methanol, which also serves as the solvent.[1][2][3]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature is a key parameter that dictates both the rate of reaction and the formation of potential byproducts. Insufficient heat will lead to a slow and incomplete reaction. Conversely, excessively high temperatures can promote side reactions, such as dehydration or decarboxylation, particularly given the heterocyclic nature of the pyrazine ring. Optimal temperature ensures a reasonable reaction rate while minimizing impurity formation.[4]

Q3: How does reaction time influence the yield and purity of the final product?

A3: Reaction time is directly correlated with conversion. The Fischer esterification is an equilibrium-controlled process.[1][2] Longer reaction times are generally required to push the equilibrium towards the product side, especially if water, a byproduct, is not actively removed. However, extended reaction times at elevated temperatures can also lead to the degradation of the product or starting material. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint, where the consumption of the starting carboxylic acid is maximized without significant product degradation.

Q4: What are the primary safety concerns I should be aware of during this synthesis?

A4: The primary hazards are associated with the reagents used. Concentrated sulfuric or hydrochloric acid are highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methanol is flammable and toxic; therefore, the reaction should be performed in a well-ventilated area, away from ignition sources. The reaction itself can be exothermic, especially during the addition of the acid catalyst, and should be controlled by cooling if necessary.

Troubleshooting Guide

Here we address specific issues that may arise during the synthesis of Methyl 2-(pyrazin-2-yl)propanoate.

Problem: Low or No Product Yield

  • Possible Cause 1: Incomplete Reaction. The Fischer esterification is a reversible reaction.

    • Solution: To drive the equilibrium toward the ester product, use a large excess of methanol (often used as the solvent).[1][3] Ensure a sufficient amount of acid catalyst has been added. If the reaction is still sluggish, consider increasing the reaction temperature to the reflux temperature of methanol (approximately 65°C) and extending the reaction time.[5] Monitoring by TLC is essential to confirm the consumption of the starting material.

  • Possible Cause 2: Water in the Reaction Mixture. The presence of water in the reagents or glassware can inhibit the forward reaction.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use. While not always necessary for simple esterifications with a large excess of alcohol, for challenging substrates, the use of a Dean-Stark apparatus can be employed to azeotropically remove the water as it is formed.

  • Possible Cause 3: Inactive Catalyst. The acid catalyst may be old or hydrated.

    • Solution: Use a fresh bottle of concentrated sulfuric acid or another suitable acid catalyst like p-toluenesulfonic acid (TsOH).[3]

Problem: Formation of a Dark Brown or Black Reaction Mixture

  • Possible Cause: Decomposition. Pyrazine rings and their derivatives can be sensitive to strong acids and high temperatures, leading to decomposition or polymerization.

    • Solution: Carefully control the reaction temperature. Avoid excessive heating beyond the reflux temperature of methanol. Ensure the acid catalyst is added slowly and with adequate stirring, potentially in an ice bath to manage any initial exotherm. If decomposition is persistent, consider using a milder acid catalyst or exploring alternative esterification methods that do not require strong acids, such as using oxalyl chloride to form the acid chloride followed by reaction with methanol.

Problem: Difficulties in Product Isolation and Purification

  • Possible Cause 1: Incomplete Neutralization. Residual acid in the workup can complicate extraction and may cause the product to remain in the aqueous layer if the pyrazine nitrogen is protonated.

    • Solution: After the reaction is complete, cool the mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃) or another weak base until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

  • Possible Cause 2: Emulsion during Extraction. The presence of polar functionalities can sometimes lead to the formation of emulsions during the aqueous workup with organic solvents.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period to allow for phase separation.

  • Possible Cause 3: Co-elution of Impurities. Unreacted starting material or byproducts may have similar polarities to the desired ester, making chromatographic purification challenging.

    • Solution: Optimize the solvent system for column chromatography by first running analytical TLC plates with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation between the product spot and any impurity spots. A gradient elution may be necessary for effective purification.

Optimized Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of Methyl 2-(pyrazin-2-yl)propanoate, including the preparation of the necessary precursor, 2-(pyrazin-2-yl)propanoic acid.

Part A: Synthesis of 2-(pyrazin-2-yl)propanoic acid

This synthesis is a multi-step process that starts from the commercially available 2-methylpyrazine.

  • Lithiation of 2-Methylpyrazine: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) to the stirred THF. To this solution, add a solution of 2-methylpyrazine in anhydrous THF dropwise, ensuring the temperature remains below -70 °C. Stir the resulting deep red solution for 1-2 hours at this temperature.

  • Carboxylation: While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the solution for 1-2 hours, or until the red color disappears. Alternatively, pour the reaction mixture carefully over crushed dry ice.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer to pH 3-4 with cold 2M HCl. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(pyrazin-2-yl)acetic acid.

  • Methylation: The resulting 2-(pyrazin-2-yl)acetic acid can then be methylated at the alpha-position. First, protect the carboxylic acid, for example, by converting it to its methyl ester via Fischer esterification as described in Part B. Then, treat the methyl 2-(pyrazin-2-yl)acetate with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the enolate, followed by quenching with methyl iodide (CH₃I).

  • Hydrolysis: The resulting Methyl 2-(pyrazin-2-yl)propanoate can then be hydrolyzed back to the carboxylic acid by treatment with a base such as lithium hydroxide (LiOH) in a mixture of THF and water.[6] Subsequent acidification will yield the desired 2-(pyrazin-2-yl)propanoic acid.

Part B: Fischer Esterification to Methyl 2-(pyrazin-2-yl)propanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-(pyrazin-2-yl)propanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, which also acts as the solvent).

  • Catalyst Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1-0.2 eq) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 65°C). Maintain the reflux for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until the effervescence stops and the pH of the aqueous layer is neutral or slightly alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 2-(pyrazin-2-yl)propanoate.

Data Summary: Typical Fischer Esterification Conditions

ParameterRecommended RangeRationale
Temperature 60 - 80 °CBalances reaction rate and minimizes decomposition. Refluxing in methanol (~65°C) is common and effective.[4][5][7]
Reaction Time 2 - 24 hoursDependent on substrate reactivity and temperature. Monitoring is key to prevent byproduct formation from prolonged heating.[5]
Methanol to Acid Ratio 10:1 to Solvent QuantityA large excess of alcohol is used to drive the equilibrium towards the ester product according to Le Châtelier's principle.[1]
Catalyst Loading (H₂SO₄) 0.1 - 0.3 molar equivalentsA catalytic amount is sufficient to protonate the carbonyl and facilitate nucleophilic attack by the alcohol.[4][5]

Visualizing the Process

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Esterification 2-Methylpyrazine 2-Methylpyrazine Lithiation Lithiation 2-Methylpyrazine->Lithiation n-BuLi, THF, -78°C Carboxylation Carboxylation Lithiation->Carboxylation CO2 (dry ice) Methylation_Step Methylation_Step Carboxylation->Methylation_Step Esterification, LDA, CH3I Hydrolysis Hydrolysis Methylation_Step->Hydrolysis LiOH, H2O/THF 2-(pyrazin-2-yl)propanoic_acid 2-(pyrazin-2-yl)propanoic_acid Hydrolysis->2-(pyrazin-2-yl)propanoic_acid Acidification Reaction_Mix Reaction_Mix 2-(pyrazin-2-yl)propanoic_acid->Reaction_Mix Excess MeOH, cat. H2SO4 Reflux Reflux Reaction_Mix->Reflux ~65°C, 4-12h Workup Workup Reflux->Workup Neutralization & Extraction Purification Purification Workup->Purification Column Chromatography Final_Product Final_Product Purification->Final_Product Methyl 2-(pyrazin-2-yl)propanoate

Caption: Synthetic route to Methyl 2-(pyrazin-2-yl)propanoate.

Troubleshooting Flowchart

Troubleshooting Start Low Yield or Incomplete Reaction Check_TLC Is starting material (acid) consumed? Start->Check_TLC Consider_Side_Reactions Dark reaction mixture? Consider decomposition. Start->Consider_Side_Reactions Check_Water Were anhydrous reagents used? Check_TLC->Check_Water Yes Increase_Time_Temp Increase reaction time and/or temperature to reflux. Check_TLC->Increase_Time_Temp No Use_Dry Use anhydrous MeOH and dry glassware. Check_Water->Use_Dry No Check_Workup Check workup pH. Ensure complete extraction. Check_Water->Check_Workup Yes Success Problem Resolved Increase_Time_Temp->Success Use_Dry->Success Check_Workup->Success Consider_Side_Reactions->Check_TLC No Reduce_Temp Reduce temperature. Add catalyst slowly at 0°C. Consider_Side_Reactions->Reduce_Temp Yes Reduce_Temp->Success

Caption: Troubleshooting workflow for low yield issues.

References

  • Mishra, M., et al. (n.d.). Process For Preparation Of Pyrazine Derivative And Intermediate. Quick Company. Retrieved from [Link]

  • Kastratović, V., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Jaseena, K. U., & Anilkumar, G. (2015). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research.
  • Chem LibreTexts. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Caivano, I. (2024). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

  • Sridevi, C., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Ismalaj, E., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Ube Industries. (n.d.). Pyrazine-2-carboxylic acid ester and method for producing the same. Google Patents.
  • He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research.
  • Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link]

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Troubleshooting low purity issues with "Methyl 2-(pyrazin-2-yl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges with Methyl 2-(pyrazin-2-yl)propanoate. It provides a structured, in-depth approach to troubleshooting, moving from identifying the problem to implementing robust solutions based on fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: My final product purity is low after synthesis. What are the most common culprits?

Low purity is typically traced back to one of three stages: the synthesis itself (incomplete reaction or side-products), the aqueous work-up (cross-contamination or product loss), or the final purification (suboptimal chromatography or distillation). A systematic evaluation of each stage is the most effective troubleshooting strategy.

Q2: I see unexpected peaks in my ¹H NMR spectrum. What could they be?

Common impurities include unreacted starting materials (e.g., a halopyrazine or methyl 2-halopropanoate), the hydrolyzed carboxylic acid (2-(pyrazin-2-yl)propanoic acid), or solvents from the reaction or purification. The pyrazine ring itself is electron-deficient, making it susceptible to certain side reactions under specific conditions.[1][2]

Q3: My compound seems to be degrading during column chromatography on silica gel. Is this common for pyrazines?

Yes, this can be an issue. Pyrazines are weakly basic due to the nitrogen atoms in the ring.[3] The acidic nature of standard silica gel can lead to streaking, poor separation, or even degradation of sensitive compounds. Modifying the purification technique may be necessary.[4]

Q4: Can I use distillation to purify Methyl 2-(pyrazin-2-yl)propanoate?

Purification by distillation is feasible if the impurities have significantly different boiling points from the product.[5][6] Given its structure, the product likely has a high boiling point, necessitating vacuum distillation to prevent thermal decomposition. However, chromatography is often required to remove structurally similar impurities.

In-Depth Troubleshooting Guide

This section provides a systematic workflow to diagnose and resolve purity issues. We will address problems at each critical stage of the experimental process.

Logical Troubleshooting Workflow

The following diagram illustrates a high-level workflow for addressing low purity issues.

G A Low Purity Detected (NMR, LC-MS, GC-MS) B Analyze Impurity Profile A->B Identify unknowns C Review Synthesis Protocol B->C Starting materials or side-products present? D Optimize Work-up Procedure B->D Hydrolysis or salt formation suspected? E Refine Purification Method B->E Co-eluting species or degradation on column? C->A Re-run optimized reaction D->A Re-run optimized work-up F Characterize Final Product E->F Purified product obtained

Caption: A systematic workflow for troubleshooting low purity.

Part 1: Synthesis Stage Impurities

Low purity often originates from the reaction itself. Incomplete conversion and the formation of side-products are the primary issues. A likely synthesis route is the nucleophilic aromatic substitution (SNA) between a 2-halopyrazine (e.g., 2-chloropyrazine) and the enolate of methyl propanoate.[1][2]

Potential Impurity Sources from Synthesis

G cluster_0 Source: Starting Materials cluster_1 Source: Side Reactions cluster_2 Source: Degradation Product Methyl 2-(pyrazin-2-yl)propanoate SM1 Unreacted 2-Halopyrazine Product->SM1 SM2 Unreacted Methyl 2-Halopropanoate Product->SM2 Side1 Hydrolyzed Product: 2-(Pyrazin-2-yl)propanoic Acid Product->Side1 Side2 Bis-alkylation Product Product->Side2 Deg1 Oxidative Degradation Products Product->Deg1

Caption: Common impurity sources related to the target product.

Q: My reaction seems incomplete, with starting materials present in the crude product. How can I drive it to completion?

A: Incomplete reactions are common. Consider the following optimizations:

  • Reaction Time & Temperature: Ensure the reaction has been run for a sufficient duration. If feasible, a modest increase in temperature can improve the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material spot disappears.

  • Reagent Stoichiometry: Ensure the nucleophile (enolate) is used in a slight excess (e.g., 1.1 to 1.2 equivalents) to consume the electrophilic pyrazine starting material completely.

  • Base and Solvent Quality: For enolate formation, the base (e.g., sodium hydride, lithium diisopropylamide) must be fresh and the solvent must be rigorously anhydrous. Trace amounts of water will quench the base and inhibit the reaction.

Q: I've identified an impurity with a mass corresponding to the carboxylic acid of my product. How did this form?

A: This is a classic case of ester hydrolysis.[7][8] It can occur under either acidic or basic conditions, especially if water is present and the reaction is heated.[7][9][10]

  • During Reaction: If using an aqueous base or if there is water contamination in your reagents, hydrolysis can compete with the desired reaction.

  • During Work-up: The most common cause is quenching the reaction with aqueous acid or base. The ester is susceptible to hydrolysis, especially at elevated temperatures, before extraction.[8]

Troubleshooting Protocol: Minimizing Ester Hydrolysis

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Careful Quenching: Quench the reaction at a low temperature (e.g., 0 °C) by slowly adding a saturated aqueous solution of a mild reagent like ammonium chloride (NH₄Cl).

  • Prompt Extraction: Do not let the reaction mixture sit for extended periods in aqueous acidic or basic conditions. Proceed immediately to extraction after quenching.

Part 2: Work-up and Purification Stage

Even with a clean reaction, impurities can be introduced or product can be lost during the work-up and purification stages.

Q: My yield is very low after aqueous work-up. Where could my product be going?

A: The nitrogen atoms in the pyrazine ring are basic and can be protonated in acidic solutions.[3] If the pH of your aqueous layer during extraction is too low, your product will form a salt and partition into the aqueous layer, leading to significant yield loss.

Troubleshooting Protocol: Optimizing Liquid-Liquid Extraction

  • pH Control: After quenching, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extracting with an organic solvent. Use a mild base like sodium bicarbonate (NaHCO₃) for neutralization.

  • Solvent Choice: Use a sufficiently polar organic solvent to extract the product. While less polar solvents like hexane are good for removing nonpolar impurities, they may not efficiently extract the target compound.[5][11] Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are generally good starting points.[5]

  • Multiple Extractions: Perform multiple extractions (e.g., 3x with fresh solvent) to ensure complete recovery of the product from the aqueous layer.[5][11]

Q: My compound streaks badly on silica gel TLC and I get poor separation during column chromatography. What should I do?

A: This is a strong indication of an adverse interaction between your basic compound and the acidic silica gel.[4]

Troubleshooting Protocol: Flash Column Chromatography for Basic Compounds

  • Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.5-1% by volume). This neutralizes the acidic sites on the silica surface, preventing streaking and improving peak shape.

  • Solvent System Selection: The choice of eluent is critical. A gradient of ethyl acetate in hexanes is a common starting point.[5] For more polar compounds, a system of methanol in dichloromethane may be required.[4] Develop the optimal solvent system using TLC with the same baseline-treated silica you will use for the column.

  • Alternative Stationary Phases: If issues persist, consider less acidic stationary phases like alumina (neutral or basic grade) or using reversed-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water.[4][12]

Data Presentation: Recommended TLC/Column Chromatography Solvent Systems
Polarity of ImpuritiesRecommended Starting Solvent System (v/v)Modifier (if needed)
Non-polar10-30% Ethyl Acetate / Hexanes0.5% Triethylamine
Moderately Polar50-80% Ethyl Acetate / Hexanes0.5% Triethylamine
Polar2-5% Methanol / Dichloromethane0.5% Ammonium Hydroxide

Note: The optimal system must be determined empirically using TLC.

Part 3: Final Product Characterization

Accurate characterization is essential to confirm purity.

Q: What are the expected ¹H NMR signals for Methyl 2-(pyrazin-2-yl)propanoate?

A: While the exact shifts depend on the solvent, you can expect the following patterns:

  • Pyrazine Protons: Three protons on the pyrazine ring, typically appearing as distinct signals in the aromatic region (~8.5-8.7 ppm).[13][14][15] The coupling patterns will help assign their positions.

  • Propanoate CH: A quartet for the single proton on the carbon adjacent to the pyrazine ring and the ester.

  • Propanoate CH₃ (ester): A singlet for the three methyl protons of the ester group, typically around 3.7 ppm.

  • Propanoate CH₃ (ethyl): A doublet for the three methyl protons at the end of the propanoate chain.

Any significant deviation or additional peaks should be investigated as potential impurities. The presence of a broad singlet that exchanges with D₂O could indicate the hydrolyzed carboxylic acid impurity.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3114.
  • Taylor, M. K., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Müller, N., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. Reviews in Environmental Science and Bio/Technology, 9(2), 139-158.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Ryabukhin, S. V., et al. (2008).
  • Bramwell, A. F., & Wells, R. J. (1972). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 76(11), 1646-1649.
  • Abdel-Mohsen, H. T., et al. (2020). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 5(30), 18785-18794.
  • Pharmaffiliates. (n.d.). Pyrazine-impurities. Retrieved from [Link]

  • Taylor, M. K., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Google Patents. (n.d.). US3033864A - Purification of pyrazine.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link] fermentation5/10/4/112

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Scientific Update. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

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Technical Support Center: Stereochemical Integrity in Methyl 2-(pyrazin-2-yl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(pyrazin-2-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are focused on synthesizing this compound with high enantiomeric purity. Here, we address the critical challenge of preventing racemization at the α-carbon, a common pitfall that can compromise the efficacy and safety of chiral drug candidates.

This document provides in-depth, field-proven insights into the mechanisms of racemization and offers practical, validated strategies to maintain stereochemical control throughout your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis or manipulation of Methyl 2-(pyrazin-2-yl)propanoate?

A1: The primary cause of racemization is the high acidity of the α-proton (the hydrogen on the carbon adjacent to both the pyrazine ring and the ester carbonyl). In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, leading to a mixture of both (R) and (S) enantiomers, thereby degrading the enantiomeric excess (ee) of your material.[1]

Q2: Why is the α-proton on this specific molecule so susceptible to abstraction?

A2: The susceptibility arises from the combined electron-withdrawing effects of two adjacent functional groups:

  • The Pyrazine Ring: As a heteroaromatic system with two nitrogen atoms, the pyrazine ring is strongly electron-withdrawing, which stabilizes the negative charge of the resulting enolate through resonance and inductive effects.[2]

  • The Ester Carbonyl Group: The carbonyl group also effectively stabilizes the adjacent carbanion via resonance, delocalizing the negative charge onto the oxygen atom.

This dual stabilization lowers the pKa of the α-proton, making it vulnerable to abstraction by even moderately strong bases.

Q3: Can racemization occur under acidic conditions as well?

A3: Yes, though the mechanism is different. Under acidic conditions, the carbonyl oxygen can be protonated, which activates the molecule towards forming a planar enol intermediate.[1] Tautomerization back to the keto form can then occur via protonation from either face, leading to racemization. Therefore, maintaining stereochemical integrity requires careful control of both basic and acidic conditions during synthesis, work-up, and purification.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Issue: My final product, Methyl 2-(pyrazin-2-yl)propanoate, shows significant racemization after a reaction involving base.

This is a classic problem rooted in the formation of the achiral enolate intermediate. The solution lies in carefully selecting reaction parameters to minimize the formation or lifetime of this enolate, or to control how it is formed and quenched.

Causality Diagram: The Racemization Pathway

The following diagram illustrates the fundamental mechanism responsible for the loss of stereochemical information.

G cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_end Racemic Product Start_R (R)-Ester Enolate Planar Achiral Enolate Start_R->Enolate Deprotonation (+ Base) Start_S (S)-Ester Start_S->Enolate Deprotonation (+ Base) End_R (R)-Ester Enolate->End_R Protonation (50%) End_S (S)-Ester Enolate->End_S Protonation (50%)

Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

Solution 1: Kinetic Control via Optimized Reaction Conditions

The goal is to perform the deprotonation under conditions that are rapid, irreversible, and at a low enough temperature to prevent equilibration to more stable, but problematic, intermediates. This is known as kinetic control.[3][4]

Core Principle: Use a strong, sterically hindered, non-nucleophilic base at very low temperatures. This ensures that the enolate is formed quickly and completely, and the low temperature "freezes" its conformation, minimizing side reactions and racemization before the desired electrophile is introduced.

ParameterRecommended ConditionRationale
Base Lithium diisopropylamide (LDA)Strong, sterically hindered base that rapidly and quantitatively forms the kinetic enolate.[3][4] Its bulkiness reduces the risk of nucleophilic attack on the ester.
Temperature -78 °C (Dry ice/acetone bath)Crucial for preventing equilibration and minimizing the lifetime of the enolate.[4] Slows down proton exchange and other pathways that lead to racemization.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic polar solvent that effectively solvates the lithium cation of LDA without having acidic protons that could prematurely quench the enolate.
Addition Order Add ester solution slowly to the LDA solutionThis ensures the base is always in excess, promoting rapid and complete deprotonation and preventing the ester from being exposed to a mix of base and enolate, which can facilitate racemization.

Troubleshooting Protocol: Stereoretentive α-Alkylation

This protocol describes a general procedure for alkylating the α-position while minimizing racemization.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), prepare a solution of LDA in anhydrous THF. Cool the solution to -78 °C.

  • Enolate Formation: Slowly add a pre-cooled (-78 °C) solution of enantiomerically pure Methyl 2-(pyrazin-2-yl)propanoate in anhydrous THF to the LDA solution dropwise over 30 minutes. Stir for an additional 45-60 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., methyl iodide) as a solution in THF to the enolate mixture at -78 °C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature, extract with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Immediately analyze the enantiomeric excess (ee) of the crude product using chiral HPLC or SFC.

Solution 2: Proactive Stereocontrol using Chiral Auxiliaries

Instead of trying to prevent the racemization of a pre-existing stereocenter, a more robust strategy is to build the stereocenter with high diastereoselectivity using a chiral auxiliary.[5][6] The auxiliary acts as a "chiral steering wheel," directing the incoming electrophile to one face of the molecule.

Core Principle: A chiral auxiliary is a molecule that is temporarily attached to the substrate. Its inherent chirality creates a diastereomeric intermediate that exhibits a strong facial bias, leading to a highly stereoselective reaction. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.[6][7]

Experimental Workflow: Asymmetric Synthesis via Evans Oxazolidinone Auxiliary

G A 1. Acylate Chiral Auxiliary B 2. Diastereoselective Enolate Formation (LDA, -78°C) A->B C 3. Introduce Pyrazine Moiety (Electrophile) B->C D 4. Cleave Auxiliary (e.g., LiOH/H₂O₂) C->D E Enantiopure Product D->E

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Key Steps:

  • Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride to form the N-propionyl imide.

  • Diastereoselective Enolate Formation: The imide is treated with LDA at -78 °C to form a specific Z-enolate, which is stabilized by chelation with the lithium ion.

  • Introduction of the Pyrazine Ring: The enolate is then reacted with a suitable pyrazine-containing electrophile (e.g., 2-chloropyrazine in a palladium-catalyzed coupling reaction).[8] The steric bulk of the auxiliary directs the electrophile to the less hindered face of the enolate.

  • Auxiliary Cleavage: The auxiliary is cleaved under mild conditions (e.g., with lithium hydroperoxide) and can be recovered. The resulting chiral acid is then esterified to yield the final product, Methyl 2-(pyrazin-2-yl)propanoate, with high enantiomeric purity.

Solution 3: Enantioselective Protonation

If the synthesis naturally proceeds through an enolate intermediate, it's possible to regain stereocontrol by quenching this achiral intermediate with a chiral proton source.[9][10][11]

Core Principle: An achiral enolate is treated with a specialized chiral acid (or a complex of a chiral ligand and a weak acid). The chiral environment of the proton donor preferentially delivers a proton to one of the two faces of the enolate, resulting in an excess of one enantiomer.[12] This is a kinetically controlled process that can be highly effective.[10]

Analytical Verification: Confirming Enantiomeric Purity

It is essential to have a reliable analytical method to determine the success of your stereocontrolled synthesis.

Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The two enantiomers of your product will interact differently with this chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

  • Column Selection: Common chiral stationary phases include those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). Method development is required to find the optimal column and mobile phase for baseline separation of the enantiomers of Methyl 2-(pyrazin-2-yl)propanoate.

  • Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve good resolution.

  • Detection: UV detection is suitable, as the pyrazine ring is a strong chromophore.[13]

References

  • Li, B., Luo, B., Blakemore, C. A., Smith, A. C., Widlicka, D. W., Berritt, S., & Tang, W. (2021). Synthesis of α-Heteroaryl Propionic Esters by Palladium-Catalyzed α-Heteroarylation of Silyl Ketene Acetals. Organic Letters, 23(16), 6439–6443. [Link]

  • Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

  • Fehr, C. (2003). Enantioselective Protonation of Enolates in Natural Product Synthesis. CHIMIA, 57(11), 712-716. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Stoltz, B. M., & Ferreira, E. M. (2004). Enantioselective Protonation. CaltechAUTHORS. [Link]

  • YouTube. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

  • Nayak, S. K. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, 31(1), 1-15. [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]

  • SIELC Technologies. (n.d.). Pyrazine. [Link]

  • Yan, M., & Chen, Y. (2007). Enantioselective Protonation. Angewandte Chemie International Edition, 46(37), 6988-6990. [Link]

  • Mohamed, S. M. (2021). Pyrazine and its derivatives- synthesis and activity-a review. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1236-1256. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Pyrazine Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazine scaffold stands as a cornerstone for developing novel therapeutics. From the anti-tubercular agent pyrazinamide to cutting-edge oncology candidates, the versatility of the pyrazine ring is well-established. However, optimizing the pharmacokinetic (PK) properties of these molecules is often a critical hurdle in their journey from the bench to the clinic. Esterification of a parent pyrazine-containing drug, particularly those with carboxylic acid moieties like pyrazinoic acid (the active metabolite of pyrazinamide), represents a key prodrug strategy to modulate these PK profiles.

This guide provides an in-depth comparison of the pharmacokinetic profiles of different pyrazine esters, moving beyond a simple recitation of data to explain the underlying principles and experimental considerations. As a senior application scientist, my goal is to equip you with the knowledge to rationally design and evaluate pyrazine ester prodrugs for your specific therapeutic applications.

The Rationale for Pyrazine Ester Prodrugs: A Tale of Two Molecules

Pyrazinamide, a cornerstone of tuberculosis therapy, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[1][2] While effective, pyrazinamide faces challenges with resistance, often stemming from mutations in the activating enzyme.[3] This has spurred the development of pyrazinoic acid esters as an alternative therapeutic strategy. The core concept is to deliver POA directly, bypassing the need for enzymatic activation by the mycobacteria. Furthermore, esterification can significantly alter the physicochemical properties of the parent molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

The primary goals of creating pyrazine ester prodrugs are:

  • To Enhance Permeability and Absorption: By masking the polar carboxylic acid group, esterification increases the lipophilicity of the molecule, which can lead to improved membrane permeability and oral bioavailability.[4][5]

  • To Modulate Drug Release: The rate of hydrolysis of the ester bond, influenced by both chemical and enzymatic factors, can be tuned to control the release of the active drug.[6]

  • To Overcome Resistance: By delivering the active metabolite directly, pyrazinoic acid esters can be effective against strains of Mycobacterium tuberculosis that are resistant to pyrazinamide.[3]

Comparing the Pharmacokinetic Profiles: A Structure-Driven Analysis

Ester PromoletyKey Physicochemical PropertyExpected Impact on Pharmacokinetics
Short-chain alkyl esters (e.g., methyl, ethyl) Relatively low lipophilicity, rapid hydrolysisAbsorption: Moderate increase in permeability. Distribution: Similar to the parent drug. Metabolism: Rapidly hydrolyzed by plasma and tissue esterases, leading to a short half-life of the prodrug and rapid release of the active drug.[7] Bioavailability: May be modestly improved compared to the parent acid, but rapid first-pass metabolism can be a limiting factor.
Long-chain alkyl esters (e.g., octyl, dodecyl) High lipophilicity, slower hydrolysisAbsorption: Significantly increased permeability and potential for lymphatic uptake.[1] Distribution: Increased volume of distribution, potential for accumulation in fatty tissues. Metabolism: Slower hydrolysis due to steric hindrance and increased lipophilicity, leading to a longer half-life of the prodrug and sustained release of the active drug.[4] Bioavailability: Can be substantially improved, especially for highly lipophilic esters that can leverage lymphatic transport to bypass first-pass metabolism.
Branched-chain alkyl esters (e.g., isopropyl, tert-butyl) Increased steric hindranceMetabolism: Slower rate of enzymatic hydrolysis compared to their straight-chain counterparts, leading to a longer prodrug half-life.[7]
Aromatic esters (e.g., benzyl, phenyl) Increased lipophilicity and potential for different metabolic pathwaysMetabolism: May be hydrolyzed by different esterases compared to alkyl esters. The aromatic ring can also be subject to metabolism (e.g., hydroxylation).
Esters with polar groups (e.g., glycol esters) Increased water solubilityAbsorption: May have reduced permeability compared to lipophilic esters but improved dissolution. Metabolism: The polar group can influence the rate of hydrolysis.

Causality Behind the Choices: The selection of an ester promoiety is a strategic decision based on the desired therapeutic outcome. For rapid onset of action, a short-chain ester that is quickly hydrolyzed might be preferred. Conversely, for sustained drug exposure and reduced dosing frequency, a long-chain or sterically hindered ester would be a more logical choice. The interplay between lipophilicity and stability is a critical balancing act; while increased lipophilicity generally improves absorption, it can also lead to slower hydrolysis and altered distribution.[4]

Experimental Protocols for Evaluating Pyrazine Ester Pharmacokinetics

To generate the data necessary for a robust comparison of pyrazine ester profiles, a series of well-designed in vitro and in vivo experiments are essential.

In Vitro Stability Studies

Objective: To assess the chemical and enzymatic stability of the pyrazine esters.

Methodology:

  • Chemical Stability:

    • Incubate the pyrazine ester in buffers at various pH values (e.g., 1.2, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract and blood.

    • Analyze samples at predetermined time points using a validated analytical method (e.g., LC-MS/MS) to quantify the remaining ester and the formation of the parent acid (pyrazinoic acid).[8][9]

  • Enzymatic Stability:

    • Incubate the pyrazine ester with plasma (e.g., human, rat, mouse) and liver microsomes or S9 fractions from different species.[7]

    • Monitor the disappearance of the ester and the appearance of the parent acid over time to determine the rate of enzymatic hydrolysis.

Rationale: These studies provide initial insights into the lability of the ester bond and help predict its in vivo fate. Species differences in esterase activity are common, making it crucial to evaluate stability in plasma and tissues from the intended preclinical and clinical species.[10]

In Vivo Pharmacokinetic Studies

Objective: To determine the in vivo ADME profile of the pyrazine esters and the resulting exposure to the active drug.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., rats, mice). The choice of species should consider similarities in esterase activity to humans where possible.[10]

  • Dosing: Administer the pyrazine ester and the parent drug (as a control) via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.[11]

  • Blood Sampling: Collect serial blood samples at appropriate time points post-dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of both the prodrug and the active metabolite.[12]

  • Bioanalysis: Quantify the concentrations of the pyrazine ester and pyrazinoic acid in plasma samples using a validated LC-MS/MS method.[8][13]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), half-life (t½), clearance (CL), and volume of distribution (Vd) for both the ester and the parent acid. The oral bioavailability (F) can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Self-Validating System: The inclusion of an intravenous dosing arm is crucial for a self-validating system, as it allows for the determination of absolute bioavailability and provides a benchmark for understanding the absorption and first-pass metabolism of the orally administered prodrug. Comparing the pharmacokinetic profile of the ester to that of the parent acid administered by the same route provides a direct measure of the prodrug's effectiveness.

Visualizing the Prodrug Strategy and Experimental Workflow

Diagram 1: The Pyrazine Ester Prodrug Concept

G cluster_0 In Vivo Environment cluster_1 Administration PyrazineEster Pyrazine Ester (Prodrug) ActiveDrug Pyrazinoic Acid (Active Drug) PyrazineEster->ActiveDrug Hydrolysis (Esterases) Target Therapeutic Target ActiveDrug->Target Pharmacological Effect Elimination Elimination ActiveDrug->Elimination OralDose Oral Administration OralDose->PyrazineEster Absorption G cluster_0 In Vitro Assessment cluster_1 In Vivo Study cluster_2 Data Interpretation Stability Chemical & Enzymatic Stability Assays Dosing Oral & IV Dosing (Rats/Mice) Stability->Dosing Inform Dosing Formulation Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis of Prodrug & Active Drug Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Comparison Compare PK Profiles (Cmax, Tmax, AUC, F) PK_Analysis->Comparison Selection Select Lead Candidate Comparison->Selection

Caption: A streamlined workflow for the comparative pharmacokinetic evaluation of pyrazine esters.

Conclusion

The strategic esterification of pyrazine-based drugs offers a powerful tool to overcome pharmacokinetic challenges and enhance therapeutic potential. By understanding the intricate relationship between the structure of the ester promoiety and its impact on ADME properties, researchers can rationally design prodrugs with tailored pharmacokinetic profiles. The experimental workflows outlined in this guide provide a robust framework for the systematic evaluation and comparison of different pyrazine esters, enabling the selection of lead candidates with a higher probability of clinical success. As the field of drug discovery continues to evolve, a deep understanding of these fundamental pharmacokinetic principles will remain paramount for the development of safe and effective medicines.

References

  • Simões, M. F., Valente, E., Gómez, M. J., Anes, E., & Constantino, L. (2015). Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages. Antimicrobial Agents and Chemotherapy, 59(12), 7693–7699. [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. IDrugs, 7(8), 736-742. [Link]

  • Simões, M. F., Valente, E., Gómez, M. J., Anes, E., & Constantino, L. (2009). Lipophilic pyrazinoic acid amide and ester prodrugs: stability, activation and activity against M. tuberculosis. European Journal of Pharmaceutical Sciences, 37(3-4), 257-263. [Link]

  • Kumar, V., & Balaji, S. (2000). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 28(8), 935-943. [Link]

  • Peterson, L. N., & Johnson, K. A. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Microbiology, 15, 1355835. [Link]

  • Peterson, L. N., & Johnson, K. A. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Microbiology, 15, 1355835. [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2013). Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy Pyrazinoic Acid in Human Plasma by LC-MS/MS. Journal of Chromatographic Science, 51(8), 743–749. [Link]

  • Simões, M. F., Valente, E., Gómez, M. J., Anes, E., & Constantino, L. (2015). Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages. Antimicrobial Agents and Chemotherapy, 59(12), 7693–7699. [Link]

  • Han, X., et al. (2018). Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system. Journal of Controlled Release, 270, 145-156. [Link]

  • Gopal, P., et al. (2020). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Infectious Diseases, 6(8), 2200-2211. [Link]

  • Quon, C. Y., & Mai, K. (1995). Prodrugs to improve the oral bioavailability of a diacidic nonpeptide angiotensin II antagonist. Journal of Pharmaceutical Sciences, 84(11), 1349-1354. [Link]

  • Khan, M. A., et al. (2015). Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. Pakistan Journal of Medical & Health Sciences, 9(4), 1184-1187. [Link]

  • Hussain, M. A., et al. (1991). In-vitro and In-vivo Correlative Approach to the Evaluation of Ester Prodrugs to Improve Oral Delivery of Propranolol. Journal of Pharmacy and Pharmacology, 43(11), 803-808. [Link]

  • Peterson, L. N., & Johnson, K. A. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Microbiology, 15, 1355835. [Link]

  • da Silva, A. C. G., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 26(23), 7303. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 14(11), 305-322. [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. [Link]

  • Rautio, J., et al. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science, 92(3), e887. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis and analysis. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the safe and compliant disposal of Methyl 2-(pyrazin-2-yl)propanoate.

Part 1: Hazard Identification and Risk Assessment

The foundational principle of safe disposal is a thorough understanding of the potential hazards. Based on the pyrazine and methyl ester moieties, we can anticipate the following characteristics:

  • Flammability: Many low-molecular-weight esters and pyrazine derivatives are flammable liquids.[3][4] Sources of ignition should be strictly controlled in storage and handling areas.

  • Toxicity: Pyrazine derivatives can exhibit varying levels of toxicity. While some are used as flavoring agents, others can be harmful if swallowed or inhaled.[3] The presence of the pyrazine ring suggests potential biological activity.[5]

  • Volatility: As a methyl ester, this compound is likely to be a volatile organic compound (VOC).[1][6] This volatility increases the risk of inhalation exposure and requires handling in well-ventilated areas.

A summary of the anticipated hazard profile and necessary personal protective equipment is provided below.

Hazard Class Anticipated Risk Recommended Personal Protective Equipment (PPE)
Flammability Likely a flammable liquid. Vapors may form explosive mixtures with air.[7]Flame-retardant lab coat, safety glasses, nitrile gloves.
Acute Toxicity (Oral/Inhalation) Potentially harmful if swallowed or inhaled.Chemical splash goggles, appropriate respiratory protection (if ventilation is inadequate), nitrile gloves.
Eye Irritation May cause serious eye irritation.Chemical splash goggles or a face shield.[7]
Skin Irritation May cause skin irritation upon prolonged contact.Nitrile gloves, lab coat.

Part 2: Spill Response Protocol

In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Immediate Notification: Alert all personnel in the immediate vicinity of the spill.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the lab and increase ventilation.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the PPE outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent to dike the spill and prevent it from spreading.

  • Neutralize (if applicable): For this organic ester, neutralization is not the primary concern. The focus is on absorption and proper disposal.

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Dispose of Waste: Seal the hazardous waste container and label it clearly for pickup by your institution's Environmental Health and Safety (EHS) department.

Part 3: Disposal Workflow

The proper disposal of Methyl 2-(pyrazin-2-yl)propanoate must adhere to institutional policies and local, state, and federal regulations.[8][9][10] Never discharge chemical waste down the drain.[9] The following workflow provides a systematic approach to its disposal.

DisposalWorkflow cluster_prep Preparation for Disposal cluster_accumulation Waste Accumulation cluster_disposal Final Disposal A Unused or Waste Methyl 2-(pyrazin-2-yl)propanoate B Segregate from Incompatible Materials (e.g., strong oxidizers, acids, bases) A->B C Select Appropriate Hazardous Waste Container (e.g., glass or polyethylene) B->C D Affix Hazardous Waste Label C->D E Transfer Waste to Labeled Container D->E F Keep Container Closed When Not in Use E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Maintain Accurate Waste Log G->H I Request Waste Pickup from Environmental Health & Safety (EHS) H->I J EHS Transports to Licensed Treatment, Storage, and Disposal Facility (TSDF) I->J K Incineration or Other Approved Destruction Method J->K

Caption: Decision workflow for the proper disposal of Methyl 2-(pyrazin-2-yl)propanoate.

Causality in the Disposal Workflow:
  • Segregation (B): Pyrazine derivatives and esters can be reactive. Segregating them from incompatible materials such as strong oxidizing agents, acids, and bases prevents potentially violent reactions.

  • Container Selection (C): The use of chemically resistant containers, such as glass or polyethylene, is essential to prevent leakage and reaction with the container material.

  • Labeling (D): Accurate and complete labeling is a regulatory requirement and crucial for the safety of waste handlers.[9][10] It ensures that the contents are known and can be managed appropriately.

  • Satellite Accumulation Area (SAA) (G): Designating an SAA at or near the point of generation is a key component of EPA regulations for managing hazardous waste in laboratories.[10]

  • Professional Disposal (I, J, K): Hazardous chemical waste must be handled by trained professionals and disposed of at a licensed facility to ensure environmental protection and regulatory compliance.[11] The most common and effective disposal method for organic solvents and reagents is high-temperature incineration.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of scientific integrity and environmental responsibility.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • International Enviroguard. (2023). VOC Safety for Industrial Workers. Retrieved from [Link]

  • Luo, X. P., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Methyl Propionate. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Overview of Volatile Organic Compounds. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]

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Retrosynthesis Analysis

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Methyl 2-(pyrazin-2-yl)propanoate

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